3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic derivative featuring a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a 3-(p-tolyl)-1,2,4-oxadiazole methyl group at position 1. The quinazoline-dione scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or DNA. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity .
Synthetic routes for analogous compounds typically involve cyclocondensation reactions, with characterization via IR, NMR, and mass spectrometry .
Properties
CAS No. |
1207020-63-0 |
|---|---|
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-7-11-19(12-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
SZISEXHLJAOMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4-dione, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial, antidiabetic, and anticancer properties.
Chemical Structure and Synthesis
The compound features a quinazoline core substituted with a 4-methylbenzyl group and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety. This unique structure is hypothesized to enhance its biological activity through specific interactions with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds similar to the target compound showed moderate to strong activity against Staphylococcus aureus and Escherichia coli. For example, a related quinazoline derivative exhibited an inhibition zone of 15 mm against E. coli with a minimum inhibitory concentration (MIC) of 65 mg/mL .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 13 | 9 | 65 | Staphylococcus aureus |
| Compound 15 | 10 | 80 | Escherichia coli |
| Compound 14a | 12 | 70 | Candida albicans |
This suggests that modifications at specific positions on the quinazoline ring can significantly influence antibacterial potency.
Antidiabetic Activity
The potential antidiabetic effects of quinazoline derivatives have been explored through their inhibitory action on key enzymes involved in carbohydrate metabolism. For instance:
- α-Amylase and α-Glucosidase Inhibition : Compounds derived from the quinazoline scaffold displayed moderate inhibitory activity against α-amylase and α-glucosidase enzymes. The most potent derivatives showed IC50 values comparable to acarbose, a standard antidiabetic drug .
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Compound 3d | 50 | 45 |
| Compound 3e | 55 | 50 |
These findings indicate that structural modifications can enhance the pharmacological profile of quinazoline derivatives for managing diabetes.
Anticancer Activity
Quinazoline derivatives are also being investigated for their anticancer properties. Some studies have reported:
- Cytotoxic Effects : Certain derivatives have shown promising cytotoxicity against various cancer cell lines. For example, compounds similar to the target compound displayed IC50 values less than 5 µM in specific cancer models .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MX-1 | <3.12 |
| Compound B | MCF-7 | <5.00 |
Case Studies
Several case studies have highlighted the therapeutic potential of quinazoline derivatives:
- Antimicrobial Efficacy : A study evaluated a series of quinazoline derivatives against multidrug-resistant bacterial strains and found that modifications at the oxadiazole position significantly enhanced antimicrobial activity .
- Diabetes Management : Another investigation focused on the enzyme inhibition profiles of these compounds, revealing their potential as dual inhibitors for better glycemic control in diabetic patients .
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have shown promise in targeting solid tumors and metastatic bone cancers through mechanisms involving the inhibition of specific signaling pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound's structural features may contribute to its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. This aspect is particularly relevant in the context of increasing antibiotic resistance, making the exploration of novel antimicrobial agents essential .
Anti-inflammatory Effects
Research has also suggested that quinazoline derivatives may possess anti-inflammatory properties. These compounds can potentially modulate inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Synthesis Pathways
The synthesis of 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One efficient method involves the condensation reaction between appropriate precursors under controlled conditions to yield the desired quinazoline structure. Recent advancements in synthetic techniques have focused on optimizing reaction conditions to enhance yield and reduce by-products .
Reaction Conditions
The synthesis typically requires specific reagents such as bromoacetyl bromide and bases like sodium bicarbonate or DBU under an inert atmosphere to prevent oxidation. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of quinazoline derivatives, researchers synthesized a series of compounds related to 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. The compounds were tested against human cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated a dose-dependent inhibition of cell viability with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of quinazoline derivatives. The synthesized compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole moiety demonstrates electrophilic character at the nitrogen atoms, enabling nucleophilic substitution under controlled conditions.
Key Findings :
-
Nitration occurs selectively on the p-tolyl group due to electron-donating methyl substituents.
-
Alkylation favors the oxadiazole nitrogen over the quinazoline core due to higher electron density .
Oxidation-Reduction Reactions
The quinazoline-2,4-dione core participates in redox transformations:
Mechanistic Insights :
-
NaBH₄ selectively reduces the 2,4-dione carbonyl groups to hydroxyl intermediates.
-
DDQ-mediated oxidation restores aromaticity in the quinazoline ring system .
Hydrolysis and Ring-Opening Reactions
Controlled hydrolysis of the oxadiazole ring is achievable under acidic/basic conditions:
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M)/H₂O, 80°C, 8 hrs | Cleavage of oxadiazole to form carboxylic acid and amidoxime derivatives | |
| Basic hydrolysis | NaOH (10%)/EtOH, reflux, 5 hrs | Degradation into quinazoline-2,4-dione and p-tolylacetamide fragments |
Structural Impact :
-
Acidic conditions rupture the oxadiazole ring, yielding stable carboxyamidine products.
-
Basic hydrolysis preferentially breaks methylene linkages between heterocycles.
Cycloaddition and Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed reactions:
Catalytic Efficiency :
-
Suzuki couplings achieve >75% yield with electron-deficient aryl boronic acids.
-
Cycloadditions require Cu(I) catalysts to stabilize reactive intermediates .
Stability Under Thermal/Photolytic Conditions
| Condition | Observation | Degradation Products | References |
|---|---|---|---|
| Thermal (150°C, 2 hrs) | Partial decomposition of oxadiazole ring; CO₂ evolution detected | Quinazoline dimer + p-toluenesulfonamide | |
| UV irradiation (254 nm) | Photooxidation of methylbenzyl group to benzaldehyde derivatives | Oxidized quinazoline with ketone functionalities |
Practical Implications :
-
Thermal instability above 130°C limits high-temperature applications.
-
Photolytic pathways suggest caution in storage and handling under UV light.
Comparative Reactivity with Analogues
| Compound | Key Reactivity Differences |
|---|---|
| 3-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione | Higher resistance to hydrolysis due to steric hindrance from dimethyl groups |
| 3-(3,5-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione | Enhanced thermal stability (decomposes at 170°C vs. 150°C for target compound) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related derivatives, emphasizing key structural features and inferred biological activities based on published evidence:
Key Observations:
Core Structure Differences: The quinazoline-2,4-dione core in the target compound provides a larger planar structure compared to triazole-thione () or coumarin-tetrazole systems (). This may enhance DNA intercalation or enzyme inhibition, common mechanisms in anticancer agents. 1,2,4-Oxadiazole in the target compound vs.
Substituent Effects: p-Tolyl (methyl-substituted phenyl) in the target compound increases lipophilicity compared to methoxybenzyl groups (), which could enhance blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity Trends: Anticancer Potential: Quinazoline-diones (target) and oxadiazole-triazole hybrids () both show anticancer promise, but the former’s larger core may target topoisomerases, while the latter’s thioxo group could modulate oxidative stress pathways. Antimicrobial Activity: Triazole-thiones () exhibit bacteriostatic effects via metal ion chelation, whereas the target compound’s oxadiazole may disrupt bacterial cell wall synthesis .
Research Findings and Implications
Synthetic Feasibility :
- The target compound’s synthesis likely follows protocols similar to ’s oxadiazole-triazole hybrids, involving cyclization and alkylation steps. Characterization via NMR and mass spectrometry is critical to confirm regiochemistry .
Structure-Activity Relationships (SAR) :
- Quinazoline vs. Triazole Cores : Quinazolines generally exhibit stronger enzyme inhibition (e.g., EGFR kinase) due to their planar structure, whereas triazoles excel in metal coordination (e.g., antifungal agents) .
- Substituent Optimization : Replacing the target compound’s p-tolyl with electron-withdrawing groups (e.g., nitro) could enhance binding to hydrophobic enzyme pockets, as seen in coumarin derivatives () .
Metabolic Stability :
- The oxadiazole ring’s resistance to hydrolysis may grant the target compound longer half-lives than ester-containing analogs, a hypothesis supported by ’s stable oxadiazole-thioxo derivatives .
Q & A
Basic Synthesis Optimization
Q: How can microwave irradiation improve the synthesis efficiency of this quinazoline-dione derivative? A: Microwave-assisted synthesis reduces reaction time and enhances yield by enabling rapid, uniform heating. This method minimizes thermal decomposition and side reactions. For example, triazole derivatives synthesized via microwave irradiation achieved higher purity and reduced reaction times compared to conventional heating . Researchers should optimize power settings and solvent systems to adapt this approach.
Advanced Synthesis Strategy
Q: What strategies mitigate side reactions during the cyclization of thiourea intermediates in the synthesis of this compound? A: Controlled acid concentration (e.g., HCl or H2SO4) and reaction temperature are critical. Cyclization of thioureas to oxadiazinane-thiones in highlights the importance of stepwise addition of acid (e.g., 2M HCl) at 60–80°C to suppress dimerization or over-oxidation. Monitoring via TLC or HPLC ensures intermediate stability .
Basic Structural Characterization
Q: What spectroscopic techniques confirm the structural identity of this compound? A: Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. provides a template for spectral assignments, including NOESY for spatial correlations .
Advanced Structural Resolution
Q: How does X-ray crystallography resolve tautomeric or conformational ambiguities in this compound? A: Single-crystal X-ray diffraction provides unambiguous bond lengths and angles, distinguishing tautomers (e.g., keto-enol forms). deposited crystallographic data (CCDC-1441403), demonstrating how hydrogen bonding networks and packing motifs stabilize specific conformations .
Basic Bioactivity Prediction
Q: What computational methods predict the compound's biological activity? A: Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities to target proteins (e.g., kinases or enzymes). used docking to visualize interactions between triazole-thiazole derivatives and active sites, guiding SAR studies .
Advanced Bioactivity Analysis
Q: How to address discrepancies between in silico binding predictions and in vitro assay results? A: Re-evaluate force field parameters (e.g., solvation effects in docking) and validate assay conditions (e.g., buffer pH, co-solvents). ’s feedback loop integrates experimental data into computational models to refine predictions .
Advanced Methodological Innovation
Q: How can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for this compound? A: AI algorithms simulate reaction kinetics and thermodynamics to predict optimal temperature, solvent ratios, and catalyst loads. highlights "smart laboratories" where AI adjusts experimental parameters in real-time, reducing trial-and-error cycles .
Basic Stability Assessment
Q: What storage conditions preserve the compound’s stability? A: Store at –20°C under inert gas (N2/Ar) in amber vials to prevent hydrolysis or photodegradation. emphasizes humidity control (<40% RH) and desiccants for moisture-sensitive analogs .
Advanced Stability Profiling
Q: How does substituent variation (e.g., p-tolyl vs. halogenated aryl groups) affect stability under physiological conditions? A: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Electron-withdrawing groups (e.g., –NO2) may enhance oxidative stability but reduce solubility, as seen in ’s analogs .
Advanced Data Contradiction Analysis
Q: How to reconcile conflicting bioactivity data across studies (e.g., IC50 variability)? A: Perform meta-analysis accounting for assay protocols (e.g., cell line differences, endpoint measurements) and compound purity (HPLC ≥95%). ’s review of pharmacological data underscores the need for standardized reporting and orthogonal validation (e.g., SPR vs. ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
